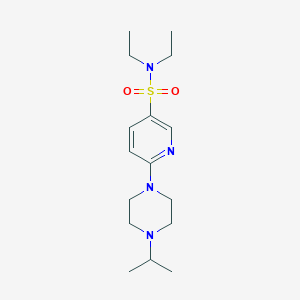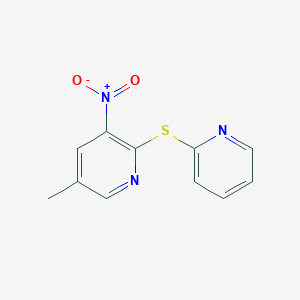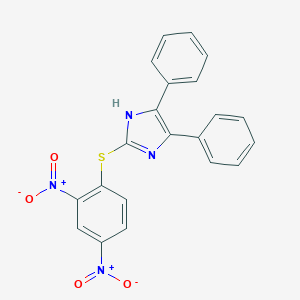![molecular formula C19H23N3O3S2 B215190 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(4-methylphenyl)sulfanyl]pyridine](/img/structure/B215190.png)
3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(4-methylphenyl)sulfanyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(4-methylphenyl)sulfanyl]pyridine, commonly known as CCMS, is a potent and selective inhibitor of the protein kinase CK2. This compound has been widely studied due to its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammation.
Mécanisme D'action
CCMS is a potent and selective inhibitor of CK2, a protein kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. CCMS binds to the ATP-binding site of CK2, preventing the phosphorylation of downstream substrates and inhibiting the activity of CK2.
Biochemical and Physiological Effects:
CCMS has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, CCMS has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor growth in animal models. In neurodegenerative disorders, CCMS has been shown to protect neurons from oxidative stress and inflammation, and improve cognitive function in animal models. In inflammation research, CCMS has been shown to inhibit the production of pro-inflammatory cytokines, reduce inflammation, and improve tissue damage in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
CCMS has several advantages for lab experiments, including its potent and selective inhibition of CK2, its ability to inhibit the growth and proliferation of cancer cells, and its ability to protect neurons from oxidative stress and inflammation. However, CCMS also has some limitations, including its potential toxicity, its limited solubility in water, and its potential off-target effects.
Orientations Futures
There are several future directions for CCMS research, including its potential use as a therapeutic agent for cancer, neurodegenerative disorders, and inflammation. In cancer research, future studies could focus on the development of CCMS analogs with improved solubility and reduced toxicity. In neurodegenerative disorders, future studies could focus on the development of CCMS analogs with improved blood-brain barrier penetration and neuroprotective effects. In inflammation research, future studies could focus on the development of CCMS analogs with improved anti-inflammatory effects and reduced off-target effects. Overall, CCMS has great potential as a therapeutic agent for various diseases, and further research is needed to fully explore its therapeutic potential.
Méthodes De Synthèse
CCMS can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-chloro-3-nitropyridine with sodium sulfide to form 4-(methylthio)-3-nitropyridine. This intermediate is then reacted with cyclohexyl isocyanate to form 3-(cyclohexylcarbamoyl)-4-(methylthio)pyridine. The final step involves the reaction of this intermediate with sulfonyl chloride to yield CCMS.
Applications De Recherche Scientifique
CCMS has been extensively studied in various scientific research fields due to its potential therapeutic applications. In cancer research, CCMS has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2, a protein kinase that is overexpressed in many types of cancer. CCMS has also been studied in neurodegenerative disorders, where it has been shown to protect neurons from oxidative stress and inflammation. In addition, CCMS has been studied in inflammation research, where it has been shown to inhibit the production of pro-inflammatory cytokines.
Propriétés
Nom du produit |
3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(4-methylphenyl)sulfanyl]pyridine |
|---|---|
Formule moléculaire |
C19H23N3O3S2 |
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
1-cyclohexyl-3-[4-(4-methylphenyl)sulfanylpyridin-3-yl]sulfonylurea |
InChI |
InChI=1S/C19H23N3O3S2/c1-14-7-9-16(10-8-14)26-17-11-12-20-13-18(17)27(24,25)22-19(23)21-15-5-3-2-4-6-15/h7-13,15H,2-6H2,1H3,(H2,21,22,23) |
Clé InChI |
ISPIWYCWXYUTTQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC3CCCCC3 |
SMILES canonique |
CC1=CC=C(C=C1)SC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[5-(4-Morpholinylcarbonyl)-2-pyridinyl]-1-piperazinyl}ethanol](/img/structure/B215108.png)
![2-(4-{5-[(4-Methyl-1-piperazinyl)carbonyl]-2-pyridinyl}-1-piperazinyl)ethanol](/img/structure/B215109.png)

![N-(4-methoxybenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine](/img/structure/B215113.png)
![2-[(2-Chlorophenyl)sulfanyl]-3-nitropyridine](/img/structure/B215115.png)
![6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215118.png)

![6-methyl-1-(2-pyridinyl)[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B215120.png)
![3-nitro-5-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine](/img/structure/B215124.png)
![[(2-Chloro-3-pyridinyl)sulfanyl]acetic acid](/img/structure/B215128.png)
![1-(2-pyridinyl)[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B215131.png)

![5-[(4-bromophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole](/img/structure/B215133.png)
![4-nitro-1-methyl-5-[(2,4,5-trichlorophenyl)sulfanyl]-1H-imidazole](/img/structure/B215134.png)